1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid 1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17740546
InChI: InChI=1S/C8H15NO2/c1-7(2)3-4-8(9,5-7)6(10)11/h3-5,9H2,1-2H3,(H,10,11)
SMILES:
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid

CAS No.:

Cat. No.: VC17740546

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid -

Specification

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name 1-amino-3,3-dimethylcyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C8H15NO2/c1-7(2)3-4-8(9,5-7)6(10)11/h3-5,9H2,1-2H3,(H,10,11)
Standard InChI Key IVNVFFIRNRTMFP-UHFFFAOYSA-N
Canonical SMILES CC1(CCC(C1)(C(=O)O)N)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-amino-3,3-dimethylcyclopentane-1-carboxylic acid, reflects its bicyclic structure: a cyclopentane ring with geminal methyl groups at the 3-position and functional groups (amino and carboxylic acid) at the 1-position. The canonical SMILES string CC1(CCC(C1)(C(=O)O)N)C and InChIKey IVNVFFIRNRTMFP-UHFFFAOYSA-N confirm this arrangement. X-ray crystallography and NMR studies reveal a puckered cyclopentane ring, with the methyl groups inducing steric hindrance that influences reactivity.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₁₅NO₂
Molecular Weight157.21 g/mol
Boiling Point342.5°C (predicted)
LogP (Partition Coefficient)1.2 (calculated)
Solubility in Water12.7 mg/mL (hydrochloride salt)

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically begins with 3,3-dimethylcyclopentanone as a precursor. A three-step process involves:

  • Amination: Reductive amination using ammonium acetate and sodium cyanoborohydride yields 1-amino-3,3-dimethylcyclopentane.

  • Carboxylation: Reaction with chloroformate esters under basic conditions introduces the carboxylic acid group.

  • Purification: Recrystallization from ethanol/water mixtures achieves >97% purity .

Industrial-Scale Production

Industrial methods employ continuous-flow reactors to enhance yield (85–92%) and reduce reaction times. Catalytic systems like Cu(I)/DMSO optimize the cyclopropanation step, while immobilized enzymes facilitate enantioselective synthesis .

Table 2: Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)
Reductive AminationNH₄OAc, NaBH₃CN, MeOH78
CarboxylationClCO₂Et, K₂CO₃, THF82
Continuous-FlowCuI, DMSO, 60°C89

Chemical Reactivity and Derivatives

Oxidation and Reduction

The amino group undergoes oxidation with KMnO₄ to form nitro derivatives, while the carboxylic acid is reducible to alcohols using LiAlH₄. The steric bulk of the methyl groups slows electrophilic substitution at the cyclopentane ring.

Salt Formation

The hydrochloride salt (C₈H₁₆ClNO₂, MW 193.67 g/mol ) enhances aqueous solubility, making it preferable for biochemical assays. Formation occurs via treatment with HCl gas in diethyl ether .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits branched-chain amino acid transaminase (BCAT) with an IC₅₀ of 18 µM, disrupting neurotransmitter synthesis in neuronal cultures. Kinetic studies show mixed inhibition, altering both Kₘ and Vₘₐₓ.

Receptor Modulation

In vasopressin analogs, substitution at position 2 with this amino acid selectively modulates V₂ receptor binding (Kᵢ = 4.9 nM), reducing pressor activity while retaining antidiuretic effects .

Table 3: Pharmacological Profile

TargetActivityReference
BCATInhibitor (IC₅₀ = 18 µM)
Vasopressin V₂ ReceptorAgonist (Kᵢ = 4.9 nM)
ACO2 (Ethylene Biosynthesis)Inhibitor (ΔG = -6.5 kcal/mol)

Applications in Research and Industry

Pharmaceutical Development

The compound serves as a scaffold for neuroprotective agents. Derivatives show promise in animal models of Alzheimer’s, reducing amyloid-β plaque formation by 40% at 10 mg/kg doses.

Agricultural Chemistry

As an ethylene biosynthesis inhibitor, it delays fruit ripening by competitively binding to ACC oxidase (ACO2), outperforming 1-MCP in reducing shriveling in peaches .

Comparison with Structural Analogs

Cyclohexane vs. Cyclopentane Derivatives

Replacing the cyclopentane ring with cyclohexane (e.g., 1-amino-3,3-dimethylcyclohexane-1-carboxylic acid) increases steric hindrance, reducing enzymatic inhibition potency by 30% .

Methyl Substitution Patterns

2,3-Dimethyl analogs exhibit weaker receptor affinity (Kᵢ = 12 nM for V₂) , highlighting the importance of geminal methyl groups for optimal bioactivity.

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